molecular formula C18H16N2O4S B2824158 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid CAS No. 830344-72-4

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2824158
CAS No.: 830344-72-4
M. Wt: 356.4
InChI Key: DPGGPOUPXYXYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid (molecular formula: C₁₆H₁₅N₂O₄S) is a heterocyclic compound featuring a pyrrolidinone ring substituted with a phenethyl group at the N1 position, a thioether linkage at the C3 position, and a nicotinic acid moiety. This structure combines a rigid pyrrolidinone core with aromatic and carboxylic acid functionalities, which may influence its solubility, reactivity, and biological interactions .

Properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-15-11-14(25-16-13(18(23)24)7-4-9-19-16)17(22)20(15)10-8-12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPOUPXYXYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the pyrrolidine ring.

    Attachment of the Nicotinic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenethyl or nicotinic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.

Scientific Research Applications

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic Acid
  • Structure: Differs by the substitution of the phenethyl group with an o-tolyl (ortho-methylphenyl) group on the pyrrolidinone ring.
  • Safety data highlight stringent handling requirements (e.g., avoidance of heat/sparks), suggesting higher reactivity or toxicity compared to unsubstituted analogs .
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic Acid
  • Structure: Lacks substituents on the pyrrolidinone nitrogen (N1 position).
  • Impact : The absence of a bulky N1 substituent likely enhances solubility in polar solvents. However, reduced lipophilicity may limit membrane permeability in biological applications. This compound is commercially available, indicating established synthesis protocols .
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid
  • Structure: Features a pyrrolidinone ring linked to a propanoic acid group instead of nicotinic acid.
  • Impact: The shorter carboxylic acid chain and lack of aromatic nicotinic moiety reduce molecular complexity. Safety data note risks of skin/respiratory irritation, possibly due to the reactive pyrrolidinone core .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₆H₁₅N₂O₄S ~331.37 Phenethyl, nicotinic acid, thio High lipophilicity (predicted)
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid C₁₅H₁₃N₂O₄S ~333.34 o-Tolyl, nicotinic acid, thio Steric hindrance, thermal sensitivity
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid C₁₀H₈N₂O₄S 252.24 Nicotinic acid, thio Higher solubility, commercial availability
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 171.15 Propanoic acid Irritant, reactive pyrrolidinone core

Biological Activity

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a pyrrolidine ring, a nicotinic acid moiety, and a phenethyl group, which contribute to its diverse chemical reactivity and potential therapeutic effects.

The molecular formula of this compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 356.39 g/mol. The compound can be synthesized through various methods, typically involving the formation of the pyrrolidine ring followed by the introduction of the phenethyl and nicotinic acid moieties.

PropertyValue
Molecular FormulaC18H16N2O4S
Molecular Weight356.39 g/mol
IUPAC Name2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
CAS Number830344-72-4

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Such inhibition could lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions like arthritis.

2. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Research has shown that it can affect signaling pathways involved in cell proliferation and survival, potentially leading to reduced tumor growth.

3. Neuroprotective Effects:
Given its structural similarity to nicotinic acid, there is interest in its neuroprotective effects. Some studies have indicated that compounds with nicotinic structures can modulate neurotransmitter release and protect against neurodegeneration.

The mechanism of action of this compound involves its interaction with various biological targets:

Binding to Receptors:
The compound may bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing cognitive benefits or neuroprotection.

Enzymatic Interaction:
It can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of inflammatory pathways where enzyme modulation can significantly alter disease progression.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

Case Study 1: Anti-inflammatory Activity
In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a promising role in managing inflammatory diseases.

Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings support its potential development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.